2-Chloro-4-methylphenol

Description

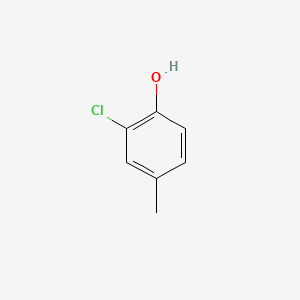

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJFATAFTQCRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022512 | |

| Record name | 2-Chloro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6640-27-3 | |

| Record name | 2-Chloro-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6640-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-chloro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J012K1LJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-4-methylphenol (CAS 6640-27-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenol, also known as 2-chloro-p-cresol, is a substituted phenolic compound with the CAS registry number 6640-27-3. This document provides an in-depth technical overview of its physicochemical properties, synthesis, analytical methods, toxicological data, and known biological activities, with a particular focus on its role as a potential endocrine disruptor.

Physicochemical Properties

This compound is a colorless to light orange or yellow clear liquid under standard conditions.[1] It is characterized by a slight phenolic odor and is sparingly soluble in water.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClO | [2] |

| Molecular Weight | 142.58 g/mol | [3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1] |

| Melting Point | Not available (appears as a liquid at room temperature) | |

| Boiling Point | 195-196 °C | [2] |

| Density | 1.211 g/mL at 25 °C | [2] |

| Vapor Pressure | 0.298 mmHg at 25°C | [2] |

| Flash Point | 86 °C (closed cup) | [2] |

| Water Solubility | Sparingly soluble | [1] |

| pKa | 8.79 ± 0.18 (Predicted) | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.50 | [2] |

| Refractive Index (n20/D) | 1.553 | [2] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the ortho-chlorination of p-cresol (B1678582) (4-methylphenol).[4][5]

Experimental Protocol: Synthesis of this compound from p-Cresol[4][5]

Materials:

-

p-Cresol (4-methylphenol)

-

Chlorinating agent (e.g., sulfuryl chloride or chlorine gas)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Diaryl sulphide (e.g., diphenyl sulphide)

-

Inert solvent (e.g., dichloromethane, or the reaction can be run neat)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a suitable reaction vessel, charge p-cresol and the inert solvent (if used).

-

Add the catalyst system, consisting of a Lewis acid (0.1-10% by weight based on 4-methylphenol) and a diaryl sulphide (0.1-10% by weight based on 4-methylphenol).[5]

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add the chlorinating agent (0.5-1.5 molar equivalents per mole of 4-methylphenol) while maintaining the reaction temperature between 0-100 °C (a narrower range of 0-40°C is often optimal for selectivity).[4][5]

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Monitor the progress of the reaction by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

If a solvent was used, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purification of the crude this compound can be achieved by distillation under reduced pressure.

Synthesis workflow for this compound.

Analytical Methods

The analysis of this compound and related compounds can be performed using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis (Adapted for this compound)[1]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

-

Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of approximately 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 270 °C.

MS Conditions:

-

MS Transfer Line Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 50-350 amu.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., pyridine). Derivatization may be necessary for improved chromatographic performance, particularly for quantitative analysis of related polar compounds.

GC-MS analytical workflow.

Toxicology and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and eye irritation.[2]

Table 2: Toxicological Data for this compound

| Endpoint | Value | Species | Route | Source(s) |

| LD₅₀ | 500 mg/kg (ATE) | Not specified | Oral | [2] |

| LD₅₀ | 1,100 mg/kg (ATE) | Not specified | Dermal | [2] |

| LC₅₀ | 11 mg/L (4 h, ATE) | Not specified | Inhalation | [2] |

(ATE: Acute Toxicity Estimate)

Safety Precautions:

-

Wear suitable protective clothing, gloves, and eye/face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Biological Activity and Endocrine Disruption

This compound is recognized for its antimicrobial properties, leading to its use as a preservative and disinfectant.[1] Of significant interest to the research and drug development community is its classification as a potential endocrine-disrupting chemical (EDC).[6]

Estrogen Receptor Binding

Potential Signaling Pathways

The binding of a ligand to the estrogen receptor can trigger a cascade of cellular events through two main pathways: the direct genomic and the non-genomic signaling pathways.[7][8]

-

Direct Genomic Signaling: The ligand-ER complex translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA, directly regulating the transcription of target genes.[8]

-

Non-Genomic Signaling: This rapid signaling pathway involves membrane-associated estrogen receptors that activate various protein kinase cascades, which in turn can modulate the activity of transcription factors and influence gene expression.[7][8]

The specific downstream effects of this compound binding to the estrogen receptor and which of these pathways it preferentially modulates are areas that require further investigation.

Potential estrogen signaling pathways modulated by this compound.

Conclusion

This compound is a well-characterized compound with established physicochemical properties and synthesis routes. Its toxicological profile necessitates careful handling. The primary area of interest for ongoing and future research lies in its capacity as an endocrine disruptor. Elucidating the precise binding kinetics with estrogen receptor isoforms and mapping the subsequent downstream signaling events will be crucial for a comprehensive understanding of its biological impact and for assessing its risk to human health and the environment. This technical guide serves as a foundational resource for professionals engaged in these research and development endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. US5847236A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. endocrinedisruption.org [endocrinedisruption.org]

- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-p-cresol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-chloro-p-cresol (2-chloro-4-methylphenol), a compound of interest in various industrial and pharmaceutical applications. The following sections detail its quantitative properties, outline standard experimental methodologies for their determination, and illustrate a typical workflow for chemical characterization.

Core Physicochemical Data

The physicochemical properties of 2-chloro-p-cresol (CAS No: 6640-27-3) are crucial for understanding its behavior in different matrices, its potential for environmental fate and transport, and its suitability for various applications, including as an antimicrobial agent and a preservative in pharmaceuticals and personal care products.[1] A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClO | [2][3] |

| Molecular Weight | 142.58 g/mol | [2][3] |

| Melting Point | 193-195 °C | [2][4] |

| Boiling Point | 195-196 °C (lit.) | [2][3][4] |

| Density | 1.211 g/mL at 25 °C (lit.) | [2][3] |

| Appearance | Colorless to light orange to yellow clear liquid | [1][4] |

| Solubility | Practically insoluble in water. Soluble in polar and non-polar organic solvents. | [4][5] |

| pKa | 8.79 ± 0.18 (Predicted) | [1][4] |

| LogP (Octanol-Water Partition Coefficient) | 2.50 - 2.765 (Estimated) | [1][4][6] |

| Vapor Pressure | 0.298 mmHg at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.553 (lit.) | [2][3][4] |

| Flash Point | 86 °C (187 °F) - closed cup | [2][3] |

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for 2-chloro-p-cresol are not extensively detailed in publicly available literature, the following are general, standard methodologies that would be employed for the determination of its key physicochemical properties.

Melting Point Determination

The melting point of a solid crystalline substance like 2-chloro-p-cresol can be determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then placed in the apparatus. The sample is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Boiling Point Determination

For a liquid at room temperature like 2-chloro-p-cresol, the boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing the liquid to boil and the vapor to condense, is recorded as the boiling point.

Density Measurement

The density of liquid 2-chloro-p-cresol can be measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the liquid at a specified temperature, typically 25 °C.

Solubility Assessment

To determine the solubility of 2-chloro-p-cresol, a known amount of the compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature.[5] The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound in the solvent is then measured, often using techniques like HPLC-UV.[7][8]

pKa Determination

The acid dissociation constant (pKa) of a phenolic compound like 2-chloro-p-cresol can be determined by potentiometric or spectrophotometric titration.[9] This involves titrating a solution of the compound with a strong base and monitoring the change in pH or UV-Vis absorbance. The pKa is the pH at which the compound is 50% ionized.

LogP (Octanol-Water Partition Coefficient) Measurement

The LogP value, a measure of a compound's lipophilicity, is commonly determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[10] In the shake-flask method, the compound is dissolved in a mixture of octanol (B41247) and water, and the concentration in each phase is measured after separation. The HPLC method correlates the retention time of the compound on a reverse-phase column with the LogP values of known standards.[10]

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical entity such as 2-chloro-p-cresol.

Antimicrobial Mechanism

2-Chloro-p-cresol, like other phenolic compounds, exerts its antimicrobial and antifungal effects primarily by disrupting the cell membranes of microorganisms.[11][12] This disruption leads to increased permeability, leakage of essential intracellular constituents, and ultimately, cell death.[13] The lipophilic nature of phenolic compounds allows them to diffuse through the cell membranes of bacteria, fungi, and other microbes.[14]

References

- 1. guidechem.com [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. 2-クロロ-4-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 6640-27-3 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Phenol, 2-chloro-4-methyl- (CAS 6640-27-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. agilent.com [agilent.com]

- 11. Chlorocresol | BHM Chemicals [bhm-chemicals.com]

- 12. Chlorocresol Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 13. p-Chlorocresol - Wikipedia [en.wikipedia.org]

- 14. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methylphenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-chloro-4-methylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound and quantitative data for the structurally analogous compound, 4-chlorophenol, to provide a relevant frame of reference. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided, along with a workflow visualization to aid in experimental design.

Introduction to this compound

This compound is a substituted phenolic compound with a range of applications, including its use as a disinfectant and as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Its solubility in various organic solvents is a critical parameter for its application in chemical synthesis, formulation development, and purification processes. The molecular structure, featuring both a polar hydroxyl group and a non-polar chlorinated aromatic ring, results in a nuanced solubility profile.

Solubility Profile of this compound

General solubility assessments indicate that this compound exhibits good solubility in a range of organic solvents, attributable to the various intermolecular forces at play. It is generally more soluble in polar organic solvents and also demonstrates solubility in non-polar solvents.[1] Conversely, it is sparingly soluble to practically insoluble in water.[2][3]

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solubility Description | Rationale |

| Polar Protic | More Soluble | The hydroxyl group of this compound can form hydrogen bonds with protic solvents like alcohols.[1] |

| Polar Aprotic | Good Solubility | Dipole-dipole interactions between the polar functionalities of the solute and aprotic solvents contribute to solubility. |

| Non-Polar | Good Solubility | The non-polar aromatic ring and methyl group allow for favorable van der Waals interactions with non-polar solvents.[1] |

| Water | Sparingly Soluble | The hydrophobic nature of the chlorinated aromatic ring limits its solubility in water despite the presence of a hydroxyl group.[2][3] |

Quantitative Solubility Data for 4-Chlorophenol (as a Structural Analog)

To provide a quantitative perspective on the solubility of chlorophenolic compounds in organic solvents, the following table summarizes the solubility of 4-chlorophenol, a structurally similar molecule. This data is intended to serve as a useful proxy for understanding the potential solubility behavior of this compound.

Table 2: Quantitative Solubility of 4-Chlorophenol in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (ppm) |

| Alcohol | 25 | Soluble |

| Ethyl Ether | 25 | Soluble |

| Benzene | 25 | Soluble |

| Chloroform | 25 | Soluble |

| Acetone | 25 | Soluble |

| Glycerol | 25 | Soluble |

| Carbon Tetrachloride | 25 | Soluble |

| Fixed and Volatile Oils | 25 | Soluble |

| Ligroin | 25 | Soluble |

Source: Adapted from the National Center for Biotechnology Information (NCBI) Bookshelf, Toxicological Profile for Chlorophenols.[4] Note: "Soluble" indicates a high degree of solubility, though specific numerical values were not provided in the source for all solvents.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[5][6]

4.1. Materials and Equipment

-

This compound (or other solid solute)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass flasks or vials with airtight stoppers

-

Constant temperature water bath or incubator with shaking capabilities

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid this compound to a flask containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure that equilibrium is reached.

-

Seal the flasks tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker bath set to the desired temperature.

-

Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent system. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, indicating that equilibrium has been established.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial to remove all undissolved solid particles. This step should be performed quickly to minimize any temperature-induced changes in solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC with a suitable detector).

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), mole fraction (x), or molarity (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. csustan.edu [csustan.edu]

- 4. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]

- 6. 4-chlorophenol, 99+% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Spectroscopic Profile of 2-Chloro-4-methylphenol: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-4-methylphenol (CAS No: 6640-27-3), a significant chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure

IUPAC Name: this compound Synonyms: 2-Chloro-p-cresol, p-Cresol, 2-chloro- Molecular Formula: C₇H₇ClO Molecular Weight: 142.58 g/mol [1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H (H6) |

| ~6.95 | dd | 1H | Ar-H (H5) |

| ~6.75 | d | 1H | Ar-H (H3) |

| ~5.5 (broad s) | s | 1H | OH |

| 2.25 | s | 3H | CH₃ |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. The phenolic proton (OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

| Chemical Shift (δ) ppm | Assignment |

| ~150.1 | C-OH (C1) |

| ~130.5 | C-H (C5) |

| ~129.8 | C-CH₃ (C4) |

| ~127.2 | C-H (C6) |

| ~120.5 | C-Cl (C2) |

| ~115.8 | C-H (C3) |

| ~20.1 | CH₃ |

Experimental Protocol: NMR

NMR spectra are typically acquired using a high-field spectrometer (e.g., 300-600 MHz).

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent. A common solvent for this compound is Chloroform-d (CDCl₃).[1] Standard solutions may be prepared with qualitatively equal molar amounts of compounds to minimize intermolecular interactions.[4]

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer's magnet. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon. Spectra are recorded at a constant temperature, often 298 K (25 °C).[4]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200–3600 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3000–3100 | Medium, Sharp | C-H Stretch | Aromatic C-H |

| 2850–2960 | Medium, Sharp | C-H Stretch | Methyl (CH₃) |

| 1500–1600 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1220 | Strong | C-O Stretch | Phenolic C-O |

| 1000-1100 | Medium-Strong | C-Cl Stretch | Aryl-Cl |

| 750–850 | Strong | C-H Bending (out-of-plane) | Aromatic C-H |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6] The exact positions of aromatic C-H bending bands can help confirm the substitution pattern.

Experimental Protocol: IR

-

Sample Preparation: Several techniques can be used. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and simple method where the solid is pressed against a crystal (e.g., diamond or germanium).[7] Alternatively, a Nujol mull or a KBr pellet can be prepared. For liquid samples or melts, the substance can be placed between two salt (e.g., NaCl) plates (capillary cell: melt).[8] Gas-phase spectra can also be obtained.[2]

-

Data Acquisition: The prepared sample is placed in the IR spectrometer. A background spectrum (without the sample) is first recorded. Then, the sample spectrum is recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data presented here is for Electron Ionization (EI) mass spectrometry.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment Ion |

| 144 | ~35% | [M+2]⁺ (presence of ³⁷Cl isotope) |

| 142 | 100% | [M]⁺ (Molecular Ion, ³⁵Cl isotope) |

| 107 | ~80% | [M - Cl]⁺ |

| 79 | ~20% | [C₆H₇]⁺ |

| 77 | ~30% | [C₆H₅]⁺ |

Note: The presence of a significant peak at M+2 with roughly one-third the intensity of the molecular ion peak is characteristic of a molecule containing one chlorine atom.

Experimental Protocol: MS

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a Gas Chromatography (GC) system (GC-MS).[9] This separates the analyte from any impurities before it enters the ion source.

-

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes an electron to be ejected from the molecule, forming a radical cation known as the molecular ion ([M]⁺), which can then undergo fragmentation.[3]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector counts the number of ions at each m/z value, and this information is used to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

- 3. Phenol, 2-chloro-4-methyl- [webbook.nist.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. This compound | C7H7ClO | CID 14851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-4-methylphenol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-4-methylphenol. Aimed at researchers, scientists, and drug development professionals, this document details the predicted spectral data, outlines a standard experimental protocol for data acquisition, and presents a clear assignment of spectral signals to the molecular structure.

Introduction

This compound is a substituted aromatic compound of interest in various fields of chemical research and development. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide offers a detailed examination of its ¹H and ¹³C NMR spectra, providing a foundational understanding for its characterization. The data presented herein is based on widely accepted NMR prediction algorithms, offering a reliable reference for experimental work.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound was obtained using advanced computational algorithms. The data is summarized in Table 1, providing details on chemical shifts (δ), signal multiplicities, coupling constants (J), and integration values.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | 7.15 | d | 8.4 | 1H |

| H-5 | 6.95 | dd | 8.4, 2.1 | 1H |

| H-6 | 7.22 | d | 2.1 | 1H |

| -OH | 5.5 (variable) | s | - | 1H |

| -CH₃ | 2.28 | s | - | 3H |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 150.2 |

| C-2 | 122.5 |

| C-3 | 129.8 |

| C-4 | 132.1 |

| C-5 | 115.9 |

| C-6 | 128.4 |

| -CH₃ | 20.5 |

Structural Assignment and Visualization

The chemical structure of this compound with the numbering scheme used for NMR signal assignment is depicted below. This visualization aids in correlating the spectral data with the specific protons and carbons in the molecule.

Caption: Structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆, (CD₃)₂CO; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Logical Workflow for Spectral Analysis

The process of analyzing the NMR spectra of this compound can be visualized as a logical workflow, from sample preparation to final structural confirmation.

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Chloro-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2-Chloro-4-methylphenol. The presence of an electron-withdrawing chlorine atom and an electron-donating methyl group on the phenolic ring significantly influences the acidity and nucleophilicity of the hydroxyl group, thereby dictating its behavior in various chemical transformations. This document details the core reactions of the hydroxyl group, including its acidic and nucleophilic properties, etherification, esterification, and oxidation. Detailed experimental protocols, quantitative data from related systems, and visualizations of reaction pathways are provided to serve as a practical resource for researchers in organic synthesis and drug development.

Introduction

This compound is a substituted phenolic compound with wide applications as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The reactivity of its hydroxyl group is of paramount importance for its synthetic utility. The interplay of the ortho-chloro and para-methyl substituents creates a unique electronic environment that modulates the reactivity of the hydroxyl moiety. Understanding these electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [2] |

| Molecular Weight | 142.58 g/mol | [2] |

| pKa | 8.79 ± 0.18 (Predicted) | [2] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

Reactivity of the Hydroxyl Group

The reactivity of the hydroxyl group in this compound is characterized by its acidic nature and the nucleophilicity of the corresponding phenoxide ion.

Acidity

The hydroxyl group is weakly acidic, with a predicted pKa of approximately 8.79.[2] The presence of the electron-withdrawing chlorine atom at the ortho position increases the acidity of the phenolic proton compared to phenol (B47542) (pKa ≈ 10) by stabilizing the resulting phenoxide anion through an inductive effect. Conversely, the electron-donating methyl group at the para position slightly decreases the acidity. This acidity allows for the ready formation of the phenoxide ion in the presence of a base, which is a key step in many of its reactions.

Caption: Acid-base equilibrium of this compound.

Nucleophilicity and Ambident Nature

Deprotonation of the hydroxyl group generates the 2-chloro-4-methylphenoxide ion, a potent nucleophile. This anion is an ambident nucleophile, with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions relative to the oxygen). Consequently, it can undergo both O-alkylation/acylation and C-alkylation/acylation.

Caption: Ambident nucleophilic nature of the phenoxide.

Generally, O-alkylation and O-acylation are favored under kinetic control and in aprotic solvents. C-alkylation and C-acylation (Fries rearrangement for esters) are more likely under thermodynamic control, often promoted by strong Lewis acids and higher temperatures.[3][4]

Key Reactions of the Hydroxyl Group

Etherification (Williamson Ether Synthesis)

The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the phenol to form the phenoxide, which then acts as a nucleophile to attack an alkyl halide.[5]

Caption: Williamson Ether Synthesis Workflow.

Illustrative Quantitative Data for a Related Reaction:

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| o-methylphenoxyacetic acid | Cl₂ | 2-methyl-4-chlorophenoxyacetic acid | 90% | [6] |

| Eugenol | Sodium Chloroacetate | Eugenoxyacetic acid | 53% | [7] |

| Guaiacol | Sodium Chloroacetate | Guaiacoxyacetic acid | 63% | [7] |

Experimental Protocol: Synthesis of 2-(2-Chloro-4-methylphenoxy)acetic acid

This protocol is adapted from the general procedure for Williamson ether synthesis with substituted phenols.[8]

-

Deprotonation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or DMF. Add a base such as anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, with caution). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: To the stirred suspension, add a solution of an alkyl halide (e.g., ethyl bromoacetate, 1.1 eq) in the same solvent dropwise.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is dissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The final product can be purified by recrystallization or column chromatography.

Esterification

The hydroxyl group of this compound reacts with acylating agents such as acid chlorides or anhydrides to form esters. This reaction is typically carried out in the presence of a base to neutralize the HCl or carboxylic acid byproduct.

Caption: General Esterification Reaction.

Illustrative Quantitative Data for a Related Reaction:

The Fries rearrangement of p-cresyl acetate to 2-hydroxy-5-methylacetophenone, an intramolecular acylation, can proceed with yields of approximately 92%.[9] While this is a rearrangement, it demonstrates the feasibility of acyl group manipulation on a similar phenolic scaffold. The subsequent esterification of the rearranged product with benzoyl chloride proceeds to form 2-Acetyl-4-methylphenyl benzoate.[9]

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| p-Cresyl acetate | - | 2-Hydroxy-5-methylacetophenone | ~92% | [9] |

| Phenyl chloroacetate | - | 2-chloro-1-(2-hydroxyphenyl)ethanone | ~70% | [10] |

Experimental Protocol: Synthesis of 2-Chloro-4-methylphenyl acetate

This protocol is a general procedure for the acylation of phenols.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or pyridine (B92270).

-

Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine (B128534) (1.2 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding water. If a non-basic solvent was used, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.

Oxidation

The hydroxyl group of phenols can be oxidized to form quinones. For this compound, oxidation would likely lead to the formation of 2-chloro-4-methyl-p-benzoquinone. This reaction typically requires a strong oxidizing agent.

Caption: Oxidation of this compound to a quinone.

Experimental Protocol: Oxidation to 2-Chloro-4-methyl-p-benzoquinone

This is a general protocol for the oxidation of phenols to quinones and would require optimization for this specific substrate.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of dichloromethane and water.

-

Oxidation: Add a solution of an oxidizing agent, such as Fremy's salt ((KSO₃)₂NO) or chromium trioxide in sulfuric acid (Jones reagent), dropwise to the stirred phenol solution at room temperature.

-

Reaction: Stir the reaction mixture for a period of time, monitoring the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure to yield the crude quinone, which can be purified by chromatography or recrystallization.

Relevance in Drug Development and Biological Signaling

Phenolic compounds are known to interact with various biological targets and signaling pathways.[11][12][13] The derivatization of the hydroxyl group in this compound can be a key strategy in drug discovery to modulate properties such as:

-

Bioavailability: Conversion to esters can create prodrugs that are more readily absorbed and then hydrolyzed in vivo to release the active phenolic compound.

-

Target Binding: Ether and ester functionalities can be designed to form specific hydrogen bonds or hydrophobic interactions within the binding pocket of a target protein.

-

Toxicity: Modification of the hydroxyl group can alter the metabolic profile and reduce the potential toxicity of the phenolic core.

While specific signaling pathways involving derivatives of this compound are not extensively documented, phenolic compounds, in general, are known to modulate pathways such as NF-κB and MAPK signaling, which are crucial in inflammation and cancer.[14]

Caption: General role of phenolic compounds in signaling.

Conclusion

The hydroxyl group of this compound is a versatile functional handle that governs the synthetic utility of this important chemical intermediate. Its acidity and the nucleophilicity of its conjugate base allow for a range of transformations, including etherification, esterification, and oxidation. The electronic effects of the chloro and methyl substituents play a crucial role in modulating this reactivity. A thorough understanding of these principles, guided by the protocols and data presented in this guide, will enable researchers to effectively utilize this compound in the design and synthesis of novel molecules with potential applications in drug development and other areas of chemical science.

References

- 1. byjus.com [byjus.com]

- 2. Page loading... [guidechem.com]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. pharmaxchange.info [pharmaxchange.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. The Williamson Ether Synthesis [cs.gordon.edu]

- 9. benchchem.com [benchchem.com]

- 10. universalprint.org [universalprint.org]

- 11. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

synonyms and alternative names for 2-Chloro-4-methylphenol

This guide provides a comprehensive overview of 2-Chloro-4-methylphenol, a significant compound in various industrial and research applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical nomenclature, physical and chemical properties, and primary applications, presenting data in a clear and accessible format.

Nomenclature: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial contexts. Understanding these synonyms is crucial for comprehensive literature searches and clear communication in research and development. The compound's IUPAC name is this compound[1][2].

| Type | Name |

| IUPAC Name | This compound[1][2] |

| Common Synonyms | 2-Chloro-p-cresol[1] |

| 3-Chloro-4-hydroxytoluene[1][3] | |

| Phenol (B47542), 2-chloro-4-methyl-[1][3] | |

| p-Cresol, 2-chloro-[1][3] | |

| Language Variants | 2-CHLOR-4-METHYLPHENOL (German)[3] |

| 2-CHLORO-4-MÉTHYLPHÉNOL (French)[3] | |

| 2-CLORO-4-METILFENOL (Spanish)[3] | |

| 2-クロロ-4-メチルフェノール (Japanese)[3] | |

| 2- 염소-4-메틸페놀 (Korean)[3] | |

| Registry Numbers | CAS: 6640-27-3[1][3] |

| EINECS: 229-656-8[1][3] |

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its application and handling. These properties determine its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C7H7ClO[1][3] |

| Molecular Weight | 142.58 g/mol |

| Appearance | Colorless to light orange to yellow clear liquid[3] |

| Boiling Point | 195-196 °C[4][5] |

| Density | 1.211 g/mL at 25 °C[4] |

| Refractive Index | n20/D 1.553[4] |

| Flash Point | 86 °C (186.8 °F) - closed cup |

| pKa | 8.79±0.18 (Predicted)[3] |

| Water Solubility | Sparingly soluble[3] |

| Storage Temperature | Room Temperature, sealed in dry conditions[3][5] |

Applications and Mechanisms

This compound is utilized across several industries due to its antimicrobial properties. It serves as a preservative in personal care products like soaps and shampoos, where it inhibits the growth of bacteria and fungi.[3] Additionally, it is employed as a disinfectant in pharmaceutical and laboratory settings.[3] The compound also acts as a building block in the synthesis of other organic molecules, facilitating the introduction of chlorine and methyl groups.[3]

The presence of both a chloro and a methyl group on the phenol ring influences its chemical reactivity and acidity.[2] The electronegative chlorine atom can increase the acidity of the phenolic hydroxyl group, while the electron-donating methyl group can have a counteracting effect.[2] This balance of electronic effects is crucial for its biological activity.

Logical Relationship of Functional Groups to Application

The following diagram illustrates the logical relationship between the chemical structure of this compound and its primary applications.

Caption: Structure-application flow for this compound.

References

Environmental Fate and Degradation of 2-Chloro-4-methylphenol: A Technical Guide

An In-depth Examination of the Abiotic and Biotic Degradation Pathways, Environmental Persistence, and Mobility of a Key Industrial Chemical

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylphenol, a chlorinated phenolic compound, finds application as an intermediate in the synthesis of herbicides and as a disinfectant.[1][2] Its presence in the environment, primarily due to industrial discharge and as a degradation product of pesticides like MCPA, necessitates a thorough understanding of its environmental fate and degradation pathways. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the abiotic and biotic degradation, environmental persistence, and mobility of this compound, intended to support research, risk assessment, and the development of remediation strategies.

Physicochemical Properties

A comprehensive understanding of the environmental behavior of this compound begins with its fundamental physicochemical properties, which are summarized in Table 1. These properties govern its partitioning between environmental compartments such as water, soil, and air.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClO | [1] |

| Molecular Weight | 142.58 g/mol | [1] |

| CAS Number | 6640-27-3 | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [3] |

| Boiling Point | 195-196 °C | [1] |

| Density | 1.211 g/mL at 25 °C | [1] |

| Vapor Pressure | 0.298 mmHg at 25°C | [3] |

| Water Solubility | Sparingly soluble | [3] |

| pKa | 8.79 ± 0.18 | [3] |

| log Kow (Octanol-Water Partition Coefficient) | 2.50 | [3] |

| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 523.55 - 544.38 (estimated) | [3] |

Environmental Fate

The environmental distribution of a chemical is largely determined by its physical and chemical properties. For the structurally similar isomer, 4-chloro-2-methylphenol (B52076) (PCOC), a Mackay fugacity level 1 calculation predicts its distribution to be approximately 33% in air, 56% in water, 6% in soil, and 5% in sediment.[4] Given the similarities in their properties, a comparable distribution pattern can be anticipated for this compound.

Volatilization

With a vapor pressure of 0.298 mmHg at 25°C, this compound is expected to have a moderate tendency to volatilize from soil and water surfaces.

Soil Sorption and Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing the mobility of a chemical in soil. The estimated Koc values for this compound range from 523.55 to 544.38, suggesting moderate sorption to soil organic matter.[3] This indicates a moderate potential for leaching into groundwater. The mobility of chlorophenols in soil is influenced by factors such as soil organic carbon content and pH.[5]

Abiotic Degradation

Abiotic degradation processes, including photodegradation and hydrolysis, play a significant role in the transformation of this compound in the environment.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. The rate of photocatalytic degradation of this compound has been a subject of study.[1] For the isomer 4-chloro-2-methylphenol, direct photolysis in pure aerated water at 280 nm has a quantum yield of 0.66.[6] The primary photoproduct identified in this process is methylbenzoquinone.[6] Upon further irradiation with polychromatic light or sunlight, secondary photoproducts such as methylhydroquinone (B43894) and methylhydroxybenzoquinone are formed.[6] Humic substances have been shown to enhance the photodegradation rate of 4-chloro-2-methylphenol at wavelengths greater than 300 nm, leading to the formation of additional products.[6]

Hydrolysis

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the removal of organic pollutants from the environment.

Aerobic Biodegradation

Studies on the isomer 4-chloro-2-methylphenol have shown that it is readily biodegradable.[4] A Gram-negative bacterial strain, designated S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol through a modified ortho-cleavage pathway.[8] A transiently secreted intermediate in this pathway was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide.[8] The enzymes 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II were induced in this strain by chlorinated phenols.[8]

Kinetic studies on the biodegradation of similar chlorophenols by activated sludge often follow Haldane kinetics, which accounts for substrate inhibition at high concentrations.[9]

Experimental Protocols

Biodegradation in Activated Sludge

A general protocol for assessing the biodegradation of this compound using activated sludge can be adapted from OECD Guideline 301.

Methodology:

-

Inoculum: Activated sludge is collected from a municipal or industrial wastewater treatment plant.

-

Medium: A mineral salts medium is prepared to support microbial activity.

-

Test Setup: The test substance, this compound, is added to the mineral medium inoculated with activated sludge in a bioreactor. Control flasks without the test substance and sterile controls are also prepared.

-

Incubation: The bioreactors are incubated under aerobic conditions at a constant temperature (e.g., 20-25°C) for a specified period (e.g., 28 days).

-

Sampling and Analysis: Samples are withdrawn at regular intervals and analyzed for the concentration of this compound and potential degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

Soil Sorption: Batch Equilibrium Method (OECD 106)

The adsorption and desorption of this compound in soil can be determined using the batch equilibrium method outlined in OECD Guideline 106.[1][3][10][12][13]

Methodology:

-

Soil Selection: A range of soils with varying organic carbon content, clay content, and pH are selected.

-

Test Solution: A solution of this compound of a known concentration is prepared, often using a radiolabeled compound for ease of analysis.

-

Equilibration: A known mass of soil is equilibrated with a known volume of the test solution by shaking for a predetermined period until equilibrium is reached.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured after separating the soil and solution by centrifugation.

-

Calculation: The amount of substance adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) are then determined. Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.

Summary of Quantitative Data

The following tables summarize the available quantitative data on the environmental fate and degradation of this compound and its isomers.

Table 2: Abiotic Degradation Parameters

| Parameter | Value | Compound | Conditions | Reference |

| Photodegradation Quantum Yield | 0.66 | 4-Chloro-2-methylphenol | Direct photolysis in aerated water (280 nm) | [6] |

| Atmospheric Half-life | ~32 hours | 4-Chloro-2-methylphenol | Reaction with hydroxyl radicals | [7] |

Table 3: Biodegradation Parameters

| Parameter | Value | Compound | System | Reference |

| Biodegradability | Readily biodegradable | 4-Chloro-2-methylphenol | - | [4] |

Table 4: Soil Sorption Parameters

| Parameter | Value | Compound | Method | Reference |

| log Koc | 2.72 - 2.73 | This compound | Estimated | [3] |

Conclusion

This compound is a compound of environmental interest due to its industrial uses and its formation as a degradation product. The available data suggests that it has a moderate potential for mobility in soil and is susceptible to both abiotic and biotic degradation processes. Photodegradation in water and biodegradation by microorganisms, particularly via ortho-cleavage pathways, appear to be significant removal mechanisms. However, a notable lack of specific quantitative kinetic data for this compound itself highlights the need for further research to accurately model its environmental fate and to develop effective remediation strategies. The information compiled in this guide serves as a foundational resource for researchers and professionals working to address the environmental challenges posed by this and similar chlorinated phenolic compounds.

References

- 1. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 2. US5847236A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. OECD 106 - Phytosafe [phytosafe.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. deswater.com [deswater.com]

- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Degradation of 4-chloro-2-methylphenol by an activated sludge isolate and its taxonomic description - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 11. Simultaneous removal of 2-chlorophenol, phenol, p-cresol and p-hydroxybenzaldehyde under nitrifying conditions: kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Adsorption/Desorption | Scymaris [scymaris.com]

Theoretical Insights into the Electronic Structure of 2-Chloro-4-methylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-Chloro-4-methylphenol. Although direct computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document synthesizes findings from theoretical investigations of closely related compounds, namely 2-chlorophenol (B165306) and 4-methylphenol (p-cresol), to project the electronic characteristics of the title molecule. This guide covers the anticipated molecular geometry, Mulliken atomic charges, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO), providing a robust theoretical framework for researchers in drug design and materials science.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceuticals and as an intermediate in chemical synthesis. Understanding its electronic structure is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Theoretical and computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to elucidate these properties at the atomic level. This guide outlines the expected electronic properties of this compound based on systematic studies of its constituent substituted phenols.

The electronic properties of substituted phenols are significantly influenced by the nature and position of the substituents on the aromatic ring. In this compound, the presence of an electron-withdrawing chlorine atom at the ortho position and an electron-donating methyl group at the para position creates a unique electronic environment. The chloro group is known to increase the acidity of the phenol (B47542), while the methyl group has the opposite effect.[1] Theoretical studies on the complete series of chlorophenols have highlighted the importance of intramolecular hydrogen bonding in ortho-substituted chlorophenols, which impacts their stability and geometric parameters.[1][2]

Computational Methodology

The insights presented in this guide are derived from computational methods that are standard in the field for this class of molecules. The primary theoretical approach referenced is Density Functional Theory (DFT), which has been successfully applied to study the molecular structures and properties of various chlorophenols and cresols.[1][2][3]

Geometry Optimization

The initial step in theoretical studies involves the optimization of the molecular geometry to find the lowest energy conformation. For substituted phenols, this is typically performed using DFT with a suitable functional and basis set. A common and effective combination for such molecules is the B3LYP functional with the 6-311++G(d,p) basis set.[2][4] This level of theory has been shown to provide accurate geometries and electronic properties for ortho-substituted phenols.[4]

Electronic Property Calculations

Following geometry optimization, various electronic properties are calculated at the same level of theory. These include:

-

Mulliken Atomic Charges: To understand the charge distribution within the molecule.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for predicting sites of electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

The workflow for a typical theoretical study on the electronic structure of a substituted phenol is illustrated in the diagram below.

Predicted Electronic Structure and Properties

Based on the analysis of related compounds, the following tables summarize the anticipated quantitative data for the electronic structure of this compound.

Molecular Geometry

The presence of the ortho-chloro substituent is expected to lead to the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the chlorine atom. This interaction will influence the bond lengths and angles around the hydroxyl group.[1][2]

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value (Å or °) | Rationale based on Analogous Compounds |

| O-H Bond Length | > 0.96 Å | Lengthened due to intramolecular H-bonding with Cl[1][2] |

| C-O Bond Length | < 1.38 Å | Shortened due to electron-withdrawing effect of Cl[1][2] |

| C-Cl Bond Length | ~ 1.74 Å | Typical for chlorophenols[2] |

| C-C (aromatic) | 1.38 - 1.41 Å | Standard aromatic bond lengths |

| C-O-H Angle | ~ 108° | Influenced by intramolecular hydrogen bonding |

| Dihedral H-O-C-C | ~ 0° | Planar conformation favored by H-bonding |

Mulliken Atomic Charges

The charge distribution in this compound will be governed by the electronegativity of the heteroatoms and the electronic effects of the substituents.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Charge (a.u.) | Rationale |

| O | Highly Negative | High electronegativity |

| H (hydroxyl) | Positive | Polar O-H bond |

| Cl | Negative | High electronegativity, but less than O |

| C (attached to O) | Positive | Due to bonding with electronegative O |

| C (attached to Cl) | Positive | Due to bonding with electronegative Cl |

| C (attached to CH3) | Slightly Negative | Electron-donating nature of the methyl group |

Molecular Electrostatic Potential (MEP)

The MEP surface will visually represent the charge distribution. The most negative region is expected to be around the oxygen atom, indicating a site for electrophilic attack. The hydroxyl hydrogen will be a region of high positive potential, making it susceptible to nucleophilic attack. The chlorine atom will also contribute to a negative potential region, while the aromatic protons will be associated with positive potential.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for predicting the chemical reactivity and electronic transitions. For substituted phenols, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the oxygen atom, while the LUMO is a π*-antibonding orbital.

Table 3: Predicted Frontier Molecular Orbital Energies and Gap for this compound

| Parameter | Predicted Value (eV) | Rationale based on Analogous Compounds |

| EHOMO | ~ -8.5 to -9.0 eV | Similar to other chlorophenols |

| ELUMO | ~ -0.5 to -1.0 eV | Similar to other chlorophenols |

| HOMO-LUMO Gap (ΔE) | ~ 7.5 to 8.0 eV | Large gap indicates high chemical stability |

The relationship between the molecular structure and the key electronic properties is depicted in the following diagram.

Conclusion

This technical guide has provided a detailed theoretical projection of the electronic structure of this compound based on the established computational studies of its parent and isomeric compounds. The presence of the ortho-chloro and para-methyl substituents is expected to significantly influence the molecule's geometry, charge distribution, and frontier molecular orbitals. The formation of an intramolecular hydrogen bond is a key feature that will impact its conformational stability and reactivity. The data and workflows presented herein offer a valuable starting point for further experimental and computational investigations into this molecule, aiding in the rational design of new drugs and materials. Future dedicated theoretical studies on this compound are warranted to confirm and refine these predictions.

References

Methodological & Application

Application Note: High-Selectivity Synthesis of 2-Chloro-4-methylphenol from p-Cresol

Abstract

This application note provides a detailed protocol for the synthesis of 2-Chloro-4-methylphenol via the ortho-chlorination of p-cresol (B1678582) (4-methylphenol). This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The described method utilizes sulfuryl chloride as the chlorinating agent in the presence of a synergistic catalyst system composed of a Lewis acid and a diaryl sulfide (B99878). This process is known for its high yield and excellent regioselectivity for the desired ortho-isomer, minimizing the formation of other chlorinated byproducts.[2] This document outlines the reaction scheme, a detailed experimental protocol, safety precautions, and quantitative data from representative reactions.

Introduction

The selective chlorination of phenols is a critical transformation in organic synthesis. For p-cresol, which has a free ortho position relative to the hydroxyl group, direct chlorination can lead to a mixture of isomers. Achieving high selectivity for the 2-chloro isomer is essential for industrial applications to avoid costly and complex purification steps. The use of a catalyst system comprising a Lewis acid (e.g., AlCl₃ or FeCl₃) and a diaryl sulfide with sulfuryl chloride (SO₂Cl₂) as the chlorinating agent provides a robust and efficient route to this compound with high purity and yield.[2] This method operates under mild conditions and can be scaled for larger preparations.

Reaction Scheme

The overall reaction involves the electrophilic aromatic substitution of a chlorine atom onto the p-cresol ring, directed to the ortho position by the catalyst system.

Caption: Reaction scheme for the catalytic ortho-chlorination of p-cresol.

Experimental Protocol

This protocol is based on established procedures for the selective chlorination of p-cresol.[2][3]

3.1 Materials and Reagents

-

p-Cresol (4-methylphenol, ≥99%)

-

Sulfuryl chloride (SO₂Cl₂, ≥99%), freshly distilled recommended

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

Diphenyl sulfide (≥98%)

-

Dichloromethane (B109758) (DCM), anhydrous (optional solvent)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

3.2 Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser or gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas)

-

Ice-water bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3 Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

The reaction evolves HCl and SO₂ gases, which are toxic and corrosive. Use a gas trap or scrubber containing a sodium hydroxide (B78521) solution.

-

Anhydrous Lewis acids (AlCl₃, FeCl₃) are moisture-sensitive and corrosive.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

3.4 Procedure

-

Reactor Setup: Assemble a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

-

Charging Reactants: To the flask, add p-cresol (1.0 eq). If performing the reaction neat, melt the p-cresol by warming the flask to 36-40°C.[2] If using a solvent, dissolve the p-cresol in an appropriate volume of anhydrous dichloromethane.[3]

-

Catalyst Addition: Add the catalyst system: the Lewis acid (0.1-10% by weight of p-cresol) and diphenyl sulfide (0.1-10% by weight of p-cresol).[2] Stir the mixture until the catalysts are well-dispersed.

-

Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.[3]

-

Chlorinating Agent Addition: Charge the dropping funnel with sulfuryl chloride (1.0-1.1 molar equivalents). Add the sulfuryl chloride dropwise to the stirred reaction mixture, maintaining the internal temperature below 10°C.[3]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (or the target temperature, e.g., 25-40°C). Let the reaction stir and monitor its progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[2][3]

-

Quenching: Once the reaction is complete (typically when p-cresol is consumed), quench the reaction by slowly and carefully adding cold water while stirring.[3]

-